5'-Adp

Content Navigation

CAS Number

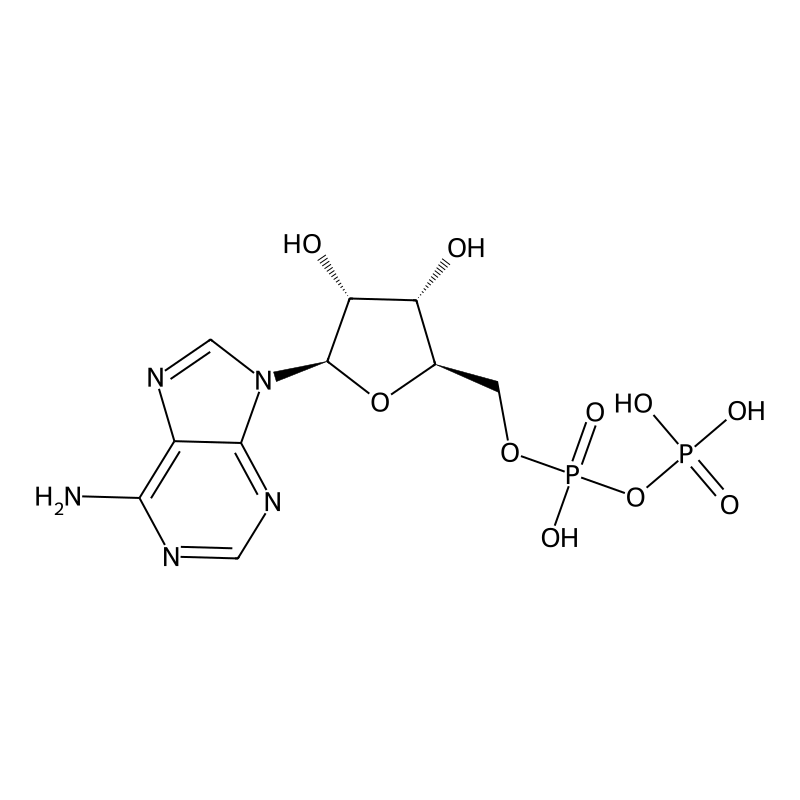

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Adenosine 5'-diphosphate (5'-ADP, CAS 58-64-0) is a high-purity, free-acid nucleotide central to cellular energy metabolism, kinase activity quantification, and purinergic receptor signaling. Unlike pre-formulated sodium or potassium salts, the free acid form provides a rigorously controlled baseline devoid of counter-ion interference, which is critical for transition metal coordination in structural biology [2]. As the endogenous agonist for P2Y1 and P2Y12 receptors, 5'-ADP is an indispensable reagent for platelet aggregation assays and neuropharmacological screening [1]. Its procurement as a high-purity standard is also essential for calibrating homogenous kinase assays that measure ADP accumulation, ensuring reproducible, artifact-free kinetic data across diverse biochemical and cellular models [3].

References

- [1] Muniz et al., Purinergic P2Y12 Receptor Activation in Eosinophils and the Schistosomal Host Response. PLOS One (2015).

- [2] Investigation of substrate specificity of creatine kinase using chromium (III) and cobalt(III) complexes of adenosine 5'-diphosphate. Biochemistry (1985).

- [3] A Generic, Homogenous Method for Measuring Kinase and Inhibitor Activity via Adenosine 5'-Diphosphate Accumulation. Assay and Drug Development Technologies (2009).

Substituting adenosine 5'-triphosphate (ATP) or generic ADP sodium salts for 5'-ADP free acid introduces severe analytical confounders in specialized assays. In purinergic signaling, ATP acts as a competitive antagonist at the P2Y12 receptor, meaning its use in platelet aggregation studies relies entirely on unpredictable, tissue-dependent hydrolysis by ectonucleotidases to generate the active ADP species [1]. Furthermore, utilizing ADP sodium salts in metalloenzyme studies introduces fixed Na+ concentrations that compete with essential transition metals (e.g., Cr3+, Co3+) for nucleotide coordination sites, altering the active site pK and disrupting crystallographic complex formation [2]. Procuring the exact 5'-ADP free acid bypasses these enzymatic lag phases and counter-ion artifacts, guaranteeing precise stoichiometric control and direct receptor engagement.

Direct P2Y12 Receptor Agonism vs. ATP Antagonism

5'-ADP is the definitive endogenous agonist for the P2Y12 receptor, driving platelet aggregation with high potency. Quantitative binding and functional assays demonstrate that 5'-ADP activates P2Y12 with an EC50 of approximately 70 nM (0.07 uM) [1]. In stark contrast, ATP acts as a competitive antagonist at the P2Y12 receptor and requires enzymatic conversion to ADP to elicit an agonistic response [1]. This fundamental pharmacological difference means that substituting ATP for ADP in cell-based assays yields mixed inhibitory/excitatory signals and delayed kinetics dependent on local ectonucleotidase activity.

| Evidence Dimension | P2Y12 Receptor Activation (EC50) |

| Target Compound Data | EC50 ~ 70 nM for direct P2Y12 activation |

| Comparator Or Baseline | ATP (Acts as a competitive antagonist at P2Y12) |

| Quantified Difference | Direct sub-micromolar agonism vs. receptor antagonism |

| Conditions | In vitro cell-based purinergic receptor activation assays and platelet aggregation models |

Procuring 5'-ADP ensures direct, immediate activation of P2Y12 receptors for platelet and neuropharmacology assays, avoiding the confounding antagonistic effects of ATP.

Transition Metal Coordination in Metalloenzyme Kinetics

For structural and kinetic studies of enzymes like creatine kinase, researchers utilize inert transition metal-nucleotide complexes (e.g., Cr3+ or Co3+ coordinated with ADP) to map active site interactions [1]. Utilizing the 5'-ADP free acid (CAS 58-64-0) allows for the precise, 100% stoichiometric synthesis of complexes such as Cr(H2O)4ADP or Co(NH3)4ADP without Na+ competition [1]. Conversely, starting with an ADP sodium salt introduces competing ions that can perturb the acid-base catalyst pK (e.g., shifting the histidine pK from ~6.45 to 7.2) and interfere with hydrogen-bond formation between the metal complex and the protein [1].

| Evidence Dimension | Counter-ion interference and metal complex purity |

| Target Compound Data | Zero Na+ interference, allows pure Cr3+/Co3+ coordination |

| Comparator Or Baseline | ADP Sodium Salt (Introduces fixed Na+ ions that perturb active site pK) |

| Quantified Difference | Elimination of background Na+ enables precise pK mapping (e.g., histidine pK shift to 7.2) without competitive ion artifacts |

| Conditions | Kinetic and crystallographic studies of creatine kinase using inert metal-nucleotide diastereoisomers |

The free acid form is mandatory for enzymologists synthesizing specific metal-ADP complexes, as it prevents sodium-induced artifacts in active site pK measurements.

Standard Curve Calibration for Kinase ADP Accumulation Assays

Modern high-throughput kinase screening often relies on homogenous assays that measure the accumulation of ADP as a universal product of ATP hydrolysis[1]. To accurately calculate kinase specific activity and inhibitor potency, a highly pure 5'-ADP standard is required to generate the calibration curve [1]. Using an ADP standard with trace ATP contamination, or attempting to infer ADP concentration from ATP depletion, introduces significant baseline noise, especially given that ATP concentrations in these assays are typically maintained at high levels (e.g., 24-46 uM depending on the kinase Km) [1]. High-purity 5'-ADP provides a clean, linear readout independent of the substrate pool.

| Evidence Dimension | Assay baseline noise and calibration accuracy |

| Target Compound Data | Direct, linear standard curve generation |

| Comparator Or Baseline | ATP depletion methods (High background noise due to micromolar ATP substrate pools) |

| Quantified Difference | Direct quantification of ADP accumulation enables precise measurement of kinase activity even at >40 uM ATP concentrations |

| Conditions | Homogenous fluorescent/luminescent kinase assays (e.g., Jnk2a2, PKA, CK1) |

Procurement of ultra-pure 5'-ADP is critical for establishing accurate standard curves in high-throughput kinase inhibitor screening platforms.

Platelet Aggregation and Antithrombotic Drug Screening

Because 5'-ADP is the direct, potent agonist for the P2Y12 receptor (EC50 ~70 nM), it is the standard reagent used to induce platelet aggregation in vitro. It is heavily utilized in pharmacological screening to evaluate the efficacy of P2Y12 antagonists without the confounding antagonist effects inherent to ATP [1].

Structural Biology of ATPases and Kinases

The free acid form of 5'-ADP is a necessary precursor for synthesizing inert transition metal-nucleotide complexes (such as Cr3+-ADP or Co3+-ADP). These complexes act as competitive inhibitors and are used in crystallography and NMR spectroscopy to lock enzymes into specific conformational states without sodium ion interference [2].

Universal Kinase Assay Calibration

High-purity 5'-ADP is an essential calibration standard for homogenous, high-throughput kinase assays that measure ADP accumulation. By providing a precise reference for the conversion of ATP to ADP, it enables accurate IC50 determinations for novel kinase inhibitors across oncology and immunology research pipelines [3].

References

- [1] Muniz et al., Purinergic P2Y12 Receptor Activation in Eosinophils and the Schistosomal Host Response. PLOS One (2015).

- [2] Investigation of substrate specificity of creatine kinase using chromium (III) and cobalt(III) complexes of adenosine 5'-diphosphate. Biochemistry (1985).

- [3] A Generic, Homogenous Method for Measuring Kinase and Inhibitor Activity via Adenosine 5'-Diphosphate Accumulation. Assay and Drug Development Technologies (2009).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

58-64-0

Wikipedia

General Manufacturing Information

Dates

2: Xie W, Yin Q, Zhang M, Li S, Chen S. Leukocyte miR-223-3p is not associated with altered platelet responses to clopidogrel in patients with coronary artery disease. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2018 Apr 28;43(4):421-427. doi: 10.11817/j.issn.1672-7347.2018.04.014. PubMed PMID: 29774880.

3: Bojić M, Antolić A, Tomičić M, Debeljak Ž, Maleš Ž. Propolis ethanolic extracts reduce adenosine diphosphate induced platelet aggregation determined on whole blood. Nutr J. 2018 May 14;17(1):52. doi: 10.1186/s12937-018-0361-y. PubMed PMID: 29759064.

4: Gowda GAN. Profiling Redox and Energy Coenzymes in Whole Blood, Tissue and Cells Using NMR Spectroscopy. Metabolites. 2018 May 14;8(2). pii: E32. doi: 10.3390/metabo8020032. Review. PubMed PMID: 29757993.

5: Liu Y, Fan J, Yang H, Xu E, Wei W, Zhang Y, Liu S. Detection of PARP-1 activity based on hyperbranched-poly (ADP-ribose) polymers responsive current in artificial nanochannels. Biosens Bioelectron. 2018 Aug 15;113:136-141. doi: 10.1016/j.bios.2018.05.005. Epub 2018 May 4. PubMed PMID: 29754052.

6: Yellen G. Fueling thought: Management of glycolysis and oxidative phosphorylation in neuronal metabolism. J Cell Biol. 2018 May 11. pii: jcb.201803152. doi: 10.1083/jcb.201803152. [Epub ahead of print] Review. PubMed PMID: 29752396.

7: Ryu KW, Nandu T, Kim J, Challa S, DeBerardinis RJ, Kraus WL. Metabolic regulation of transcription through compartmentalized NAD(+) biosynthesis. Science. 2018 May 11;360(6389). pii: eaan5780. doi: 10.1126/science.aan5780. PubMed PMID: 29748257.

8: Wellmann R, Borden BA, Danahey K, Nanda R, Polite BN, Stadler WM, Ratain MJ, O'Donnell PH. Analyzing the clinical actionability of germline pharmacogenomic findings in oncology. Cancer. 2018 May 9. doi: 10.1002/cncr.31382. [Epub ahead of print] PubMed PMID: 29742281.

9: Ling LQ, Yang XC, Chen H, Liu CN, Chen S, Jiang H, Jin YX, Zhou J. [Adjusting Platelet Counts for Platelet Aggregation Tests]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2018 Mar;49(2):276-279. Chinese. PubMed PMID: 29737075.

10: Shakir EA, Rasheed Naji NA. In vitro impact of laser irradiation on platelet aggregation. Lasers Med Sci. 2018 May 7. doi: 10.1007/s10103-018-2527-4. [Epub ahead of print] PubMed PMID: 29736759.

11: Yang X, Shen S, Guo L, Tan J, Lei H, Wu J, Zhao L, Xiong T, Wu Y, Cheng Y, Zhang Y. An Enzyme-Responsive "Turn-on" Fluorescence Polymeric Superamphiphile as a Potential Visualizable Phosphate Prodrug Delivery Vehicle. Macromol Biosci. 2018 May 7:e1800045. doi: 10.1002/mabi.201800045. [Epub ahead of print] PubMed PMID: 29732741.

12: Yi X, Lin J, Wang Y, Zhou J, Zhou Q, Wang C. Response to clopidogrel is associated with early neurological deterioration after acute ischemic stroke. Oncotarget. 2018 Apr 13;9(28):19900-19910. doi: 10.18632/oncotarget.24945. eCollection 2018 Apr 13. PubMed PMID: 29731992; PubMed Central PMCID: PMC5929435.

13: Capoluongo E, Scambia G, Nabholtz JM. Main implications related to the switch to BRCA1/2 tumor testing in ovarian cancer patients: a proposal of a consensus. Oncotarget. 2018 Apr 13;9(28):19463-19468. doi: 10.18632/oncotarget.24728. eCollection 2018 Apr 13. PubMed PMID: 29731958; PubMed Central PMCID: PMC5929401.

14: Lu Z, Sun J, Xin Y, Chen K, Ding W, Wang Y. Sevoflurane-induced memory impairment in the postnatal developing mouse brain. Exp Ther Med. 2018 May;15(5):4097-4104. doi: 10.3892/etm.2018.5950. Epub 2018 Mar 12. PubMed PMID: 29731813; PubMed Central PMCID: PMC5920718.

15: Fan FS, Yang CF. Complete response to orally administered melphalan in malignant pleural effusion from an occult female genital organ primary neoplasm with BRCA1/2 mutations: a case report. J Med Case Rep. 2018 May 6;12(1):122. doi: 10.1186/s13256-018-1674-3. PubMed PMID: 29729664; PubMed Central PMCID: PMC5936624.

16: Otręba M, Budzikur D, Górecki Ł, Řlepokura KA. Adenosine hypodiphosphate ester, an analogue of ADP: analysis of the adenine-hypodiphosphate interaction mode in hypodiphosphate nucleotides and adenine salts. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):571-583. doi: 10.1107/S2053229618005089. Epub 2018 Apr 11. PubMed PMID: 29726466.

17: Rangarao R, Smruti BK, Singh K, Gupta A, Batra S, Choudhary RK, Gupta A, Sahani S, Kabra V, Parikh PM, Aggarwal S. Practical consensus recommendations on management of triple-negative metastatic breast cancer. South Asian J Cancer. 2018 Apr-Jun;7(2):127-131. doi: 10.4103/sajc.sajc_118_18. PubMed PMID: 29721479; PubMed Central PMCID: PMC5909290.

18: Naserzadeh P, Mortazavi SA, Ashtari K, Salimi A, Farokhi M, Pourahmad J. Evaluation of the toxicity effects of silk fibroin on human lymphocytes and monocytes. J Biochem Mol Toxicol. 2018 May 2:e22056. doi: 10.1002/jbt.22056. [Epub ahead of print] PubMed PMID: 29719092.

19: Frederiksen HW, Zwisler AD, Johnsen SP, Öztürk B, Lindhardt T, Norredam M. Differences in initiation and discontinuation of preventive medications and use of non-pharmacological interventions after acute coronary syndrome among migrants and Danish-born. Eur Heart J. 2018 Apr 30. doi: 10.1093/eurheartj/ehy227. [Epub ahead of print] PubMed PMID: 29718168.

20: Wu DD, Gao YR, Li T, Wang DY, Lu D, Liu SY, Hong Y, Ning HB, Liu JP, Shang J, Shi JF, Wei JS, Ji XY. PEST-containing nuclear protein mediates the proliferation, migration, and invasion of human neuroblastoma cells through MAPK and PI3K/AKT/mTOR signaling pathways. BMC Cancer. 2018 May 2;18(1):499. doi: 10.1186/s12885-018-4391-9. PubMed PMID: 29716528; PubMed Central PMCID: PMC5930684.

Explore Compound Types